1H-Imidazole, 5-((2-chloroethyl)thio)-1-((4-chlorophenyl)methyl)-2-methyl-4-nitro-
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Overview
Description
1H-Imidazole, 5-((2-chloroethyl)thio)-1-((4-chlorophenyl)methyl)-2-methyl-4-nitro- is a complex organic compound with a unique structure that includes an imidazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1H-Imidazole, 5-((2-chloroethyl)thio)-1-((4-chlorophenyl)methyl)-2-methyl-4-nitro- involves multiple steps, including the introduction of the imidazole ring, chlorination, and nitration. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloroethyl and chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 5-((2-chloroethyl)thio)-1-((4-chlorophenyl)methyl)-2-methyl-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of functional groups such as the nitro and chloroethyl groups allows it to participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making it a compound of interest for therapeutic research.
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole, 5-((2-chloroethyl)thio)-1-((4-chlorophenyl)methyl)-2-methyl-4-nitro- is unique due to its specific substitution pattern. Similar compounds include:
- 1H-Imidazole, 4-nitro-2-methyl-
- 1H-Imidazole, 5-chloro-1-((4-chlorophenyl)methyl)-2-methyl-
- 1H-Imidazole, 5-((2-chloroethyl)thio)-2-methyl-
These compounds share some structural similarities but differ in their functional groups and substitution patterns, leading to different chemical and biological properties.
Properties
CAS No. |
110579-14-1 |
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Molecular Formula |
C13H13Cl2N3O2S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-(2-chloroethylsulfanyl)-1-[(4-chlorophenyl)methyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-9-16-12(18(19)20)13(21-7-6-14)17(9)8-10-2-4-11(15)5-3-10/h2-5H,6-8H2,1H3 |
InChI Key |
IVLHLQDNAPOVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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